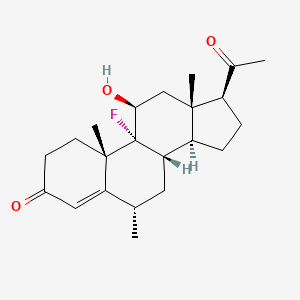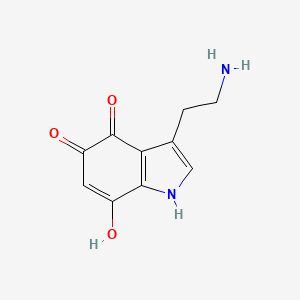
5-Hydroxytryptamine-4,7-dione
描述
5-Hydroxytryptamine-4,7-dione is a derivative of serotonin, a well-known neurotransmitter. This compound is notable for its unique structure, which includes two ketone groups at positions 4 and 7 on the indole ring. It is a potent neurotoxin and has been studied for its effects on the nervous system.
准备方法
Synthetic Routes and Reaction Conditions: 5-Hydroxytryptamine-4,7-dione can be synthesized from 5-hydroxytryptamine through a series of oxidation reactions. The process typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions. The reaction proceeds via intermediate compounds such as 5,7-dihydroxytryptamine and 4,5,7-trihydroxytryptamine .
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency.
化学反应分析
Types of Reactions: 5-Hydroxytryptamine-4,7-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinonoid structures.
Reduction: Reduction reactions can convert the ketone groups back to hydroxyl groups.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at positions 2 and 3.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride under mild conditions.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: Quinonoid derivatives.
Reduction: 5,7-dihydroxytryptamine.
Substitution: Halogenated derivatives of this compound.
科学研究应用
5-Hydroxytryptamine-4,7-dione has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation and reduction reactions of indole derivatives.
Medicine: Studied for its potential therapeutic applications in neurodegenerative diseases and as a tool to understand serotonin-related disorders.
Industry: Potential use in the synthesis of complex organic molecules and pharmaceuticals.
作用机制
The neurotoxic effects of 5-Hydroxytryptamine-4,7-dione are primarily due to its ability to generate reactive oxygen species (ROS) during its auto-oxidation. These ROS can cause oxidative damage to neuronal cells. The compound also forms electrophilic quinonoid intermediates that can covalently bind to essential cellular molecules, disrupting their function .
相似化合物的比较
- 5,6-Dihydroxytryptamine
- 5,7-Dihydroxytryptamine
- 6,6-bi-5-Hydroxytryptamine-4,7-dione
Comparison: 5-Hydroxytryptamine-4,7-dione is unique due to its specific oxidation pattern and the presence of ketone groups at positions 4 and 7. This structure imparts distinct chemical reactivity and biological activity compared to other hydroxytryptamines. For instance, 5,6-dihydroxytryptamine and 5,7-dihydroxytryptamine are also neurotoxic but differ in their oxidation states and the positions of hydroxyl groups .
属性
IUPAC Name |
3-(2-aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c11-2-1-5-4-12-9-6(13)3-7(14)10(15)8(5)9/h3-4,12-13H,1-2,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLVFDKFQRBITDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(C(=CN2)CCN)C(=O)C1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80905564 | |
| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100513-78-8 | |
| Record name | 5-Hydroxytryptamine-4,7-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100513788 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Aminoethyl)-7-hydroxy-1H-indole-4,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80905564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


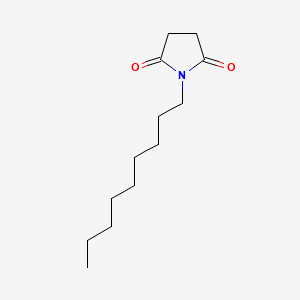
![8,14-Dimethoxy-9-methyl-7-(methylamino)-6,7,8,9-tetrahydro-5H,14H-5,9-epoxy-4b,9a,15-triazadibenzo[b,h]cyclonona[1,2,3,4-jkl]cyclopenta[e]-as-indacen-16-ol](/img/structure/B1210799.png)
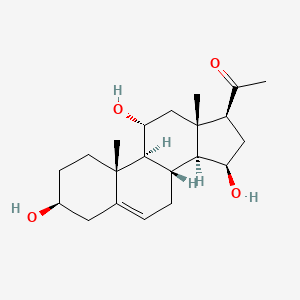
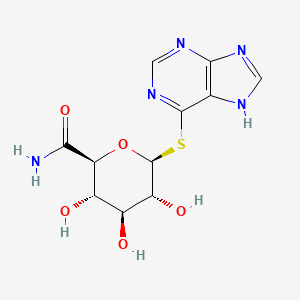
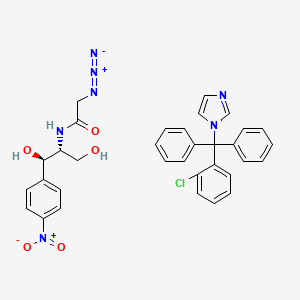
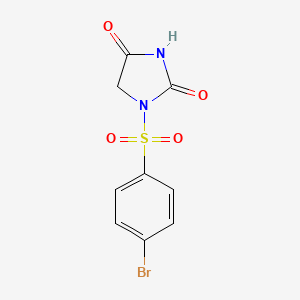
![6-[2-(2,6,6-Trimethylcyclohexen-1-yl)ethenyl]naphthalene-2-carboxylic acid](/img/structure/B1210810.png)
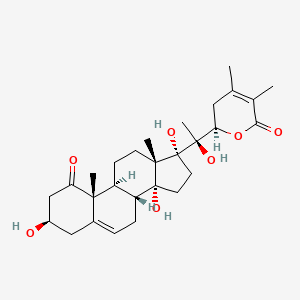
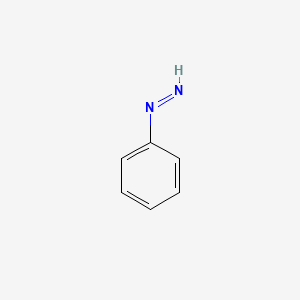
![3-phenyl-5,6,7,8-tetrahydro-1H-pyrazolo[5,1-b]quinazolin-9-one](/img/structure/B1210813.png)
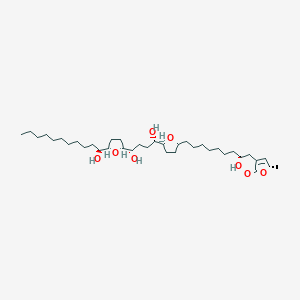
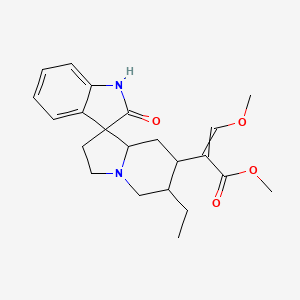
![METHYL 2-{9-ETHYL-6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE](/img/structure/B1210817.png)
